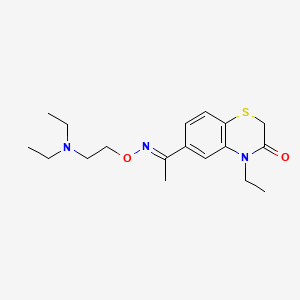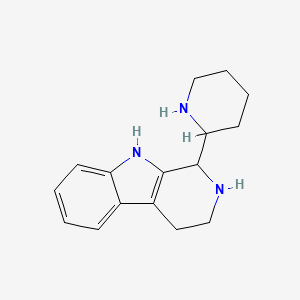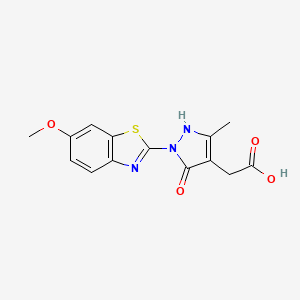
6,6'-Thiodipurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Thiodipurine is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. It is structurally similar to other thiopurines, which are known for their therapeutic applications, particularly in the treatment of certain types of leukemia and autoimmune diseases
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Thiodipurine typically involves the alkylation of 6-thiopurine. One common method includes the reaction of 6-thiopurine with alkylating agents under controlled conditions . Another approach involves the reaction of 6-halogenopurines with mercaptans, which leads to the formation of 6-thiopurine derivatives . Cyclization of 6-alkylthio-4,5-diaminopyrimidines is also a known method for synthesizing these compounds .
Industrial Production Methods: Industrial production of 6,6’-Thiodipurine follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multi-step synthesis and purification techniques. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6,6’-Thiodipurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted thiopurines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6,6’-Thiodipurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of leukemia and other cancers.
作用機序
The mechanism of action of 6,6’-Thiodipurine involves its incorporation into DNA and RNA, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA function, leading to cell death. The compound also inhibits several key enzymes involved in nucleotide synthesis and metabolism, further contributing to its cytotoxic effects . The primary molecular targets include hypoxanthine-guanine phosphoribosyltransferase and thiopurine S-methyltransferase .
類似化合物との比較
6-Thioguanine: Another thiopurine used in the treatment of leukemia.
6-Mercaptopurine: Widely used in the treatment of acute lymphocytic leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.
Uniqueness: 6,6’-Thiodipurine is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Compared to other thiopurines, it may offer different therapeutic profiles and reduced toxicity in certain applications .
特性
CAS番号 |
90947-51-6 |
|---|---|
分子式 |
C10H6N8S |
分子量 |
270.28 g/mol |
IUPAC名 |
6-(7H-purin-6-ylsulfanyl)-7H-purine |
InChI |
InChI=1S/C10H6N8S/c1-11-5-7(13-1)15-3-17-9(5)19-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) |
InChIキー |
RRQKBHIMPMKQDM-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SC3=NC=NC4=C3NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)








![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
